molecular formula C29H46N6O12 B12384699 NH2-Peg4-ggfg-NH-CH2-O-CH2cooh

NH2-Peg4-ggfg-NH-CH2-O-CH2cooh

Cat. No.: B12384699
M. Wt: 670.7 g/mol
InChI Key: OWQZLOXMTQLASJ-QHCPKHFHSA-N
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Description

NH2-Peg4-ggfg-NH-CH2-O-CH2cooh is a compound used primarily in the synthesis of antibody-drug conjugates (ADCs). It serves as a linker, facilitating the attachment of drugs to antibodies, which allows for targeted drug delivery in therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NH2-Peg4-ggfg-NH-CH2-O-CH2cooh involves multiple steps, typically starting with the preparation of the polyethylene glycol (PEG) chain. The PEG chain is then functionalized with amino groups (NH2) and glycine-glycine-phenylalanine-glycine (GGFG) sequences. The final step involves the attachment of the carboxyl group (COOH) through a series of condensation reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent systems, to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

NH2-Peg4-ggfg-NH-CH2-O-CH2cooh undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions are typically intermediates used in the synthesis of ADCs, where the compound acts as a linker between the drug and the antibody .

Scientific Research Applications

NH2-Peg4-ggfg-NH-CH2-O-CH2cooh has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex molecules and as a linker in various chemical reactions.

    Biology: Facilitates the study of protein interactions and cellular processes.

    Medicine: Integral in the development of targeted drug delivery systems, particularly in cancer therapy.

    Industry: Used in the production of bioconjugates and other specialized compounds .

Mechanism of Action

The mechanism of action of NH2-Peg4-ggfg-NH-CH2-O-CH2cooh involves its role as a linker in ADCs. It facilitates the attachment of cytotoxic drugs to antibodies, which then target specific cancer cells. The linker ensures that the drug is released only upon reaching the target cells, thereby minimizing side effects and increasing therapeutic efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sequence and functional groups, which provide optimal stability and reactivity for ADC synthesis. Its ability to facilitate targeted drug delivery makes it a valuable compound in therapeutic applications .

Properties

Molecular Formula

C29H46N6O12

Molecular Weight

670.7 g/mol

IUPAC Name

2-[[[2-[[(2S)-2-[[2-[[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid

InChI

InChI=1S/C29H46N6O12/c30-7-9-44-11-13-46-15-14-45-12-10-43-8-6-24(36)31-17-25(37)32-19-27(39)35-23(16-22-4-2-1-3-5-22)29(42)33-18-26(38)34-21-47-20-28(40)41/h1-5,23H,6-21,30H2,(H,31,36)(H,32,37)(H,33,42)(H,34,38)(H,35,39)(H,40,41)/t23-/m0/s1

InChI Key

OWQZLOXMTQLASJ-QHCPKHFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCN

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCN

Origin of Product

United States

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